molecular formula C23H28N2O B570429 Cumyl-PICA CAS No. 1400742-32-6

Cumyl-PICA

Cat. No.: B570429
CAS No.: 1400742-32-6
M. Wt: 348.5 g/mol
InChI Key: RCXFMWJQOYCIQU-UHFFFAOYSA-N
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Description

. It was briefly available in New Zealand as an ingredient in legal synthetic cannabis products but was denied licensing approval due to adverse events in consumers.

Chemical Reactions Analysis

CUMYL-PICA likely undergoes various reactions typical of synthetic cannabinoids, including oxidation, reduction, and substitution. Common reagents and conditions are not well-established, but further research could elucidate these details. Major products resulting from these reactions remain to be fully characterized.

Scientific Research Applications

CUMYL-PICA’s scientific applications span several fields:

    Chemistry: It serves as a valuable tool for cannabinoid receptor studies.

    Biology: Researchers explore its effects on cellular signaling pathways.

    Medicine: Although not approved for medical use, its pharmacological properties are of interest.

    Industry: Its potential as a chemical probe or therapeutic agent warrants investigation.

Mechanism of Action

CUMYL-PICA acts as an agonist for cannabinoid receptors (CB1 and CB2). It binds with Ki values of 59.21 nM (CB1) and 136.38 nM (CB2) and exhibits EC50 values of 11.98 nM (CB1) and 16.2 nM (CB2) . The precise molecular targets and pathways involved require further exploration.

Comparison with Similar Compounds

CUMYL-PICA’s uniqueness lies in its structural modifications compared to other synthetic cannabinoids. While it shares similarities with SDB-006 and other related compounds, its specific features set it apart.

Properties

IUPAC Name

1-pentyl-N-(2-phenylpropan-2-yl)indole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O/c1-4-5-11-16-25-17-20(19-14-9-10-15-21(19)25)22(26)24-23(2,3)18-12-7-6-8-13-18/h6-10,12-15,17H,4-5,11,16H2,1-3H3,(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCXFMWJQOYCIQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C=C(C2=CC=CC=C21)C(=O)NC(C)(C)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601017202
Record name CUMYL-PICA
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601017202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1400742-32-6
Record name N-(1-Methyl-1-phenylethyl)-1-pentyl-1H-indole-3-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1400742-32-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cumyl-PICA
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1400742326
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CUMYL-PICA
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601017202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CUMYL-PICA
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H4APZ90T9U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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